
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate: and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate are stereoisomers of a pyrrolidine derivative. These compounds are characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyl group attached to a pyrrolidine ring. The stereochemistry of these compounds is crucial for their reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group.
Industrial Production Methods
Industrial production methods for these compounds may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The tert-butyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzyl group may yield a methyl group.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of complex organic molecules.
Biology: They are used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: They are investigated for their potential therapeutic effects, including as inhibitors of specific enzymes.
Industry: They are used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compounds plays a crucial role in their binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R,3R)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2S,3S)-2-methyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2R,3R)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate
- tert-butyl (2S,3S)-2-phenyl-3-hydroxypyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate and tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate lies in their specific stereochemistry and the presence of the benzyl group. This combination of features imparts unique reactivity and binding properties, making them valuable in various applications.
Properties
Molecular Formula |
C32H46N2O6 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate;tert-butyl (2S,3S)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h2*4-8,13-14,18H,9-11H2,1-3H3/t2*13-,14-/m10/s1 |
InChI Key |
WIHSCMSGIIFHBV-ATLWNKLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


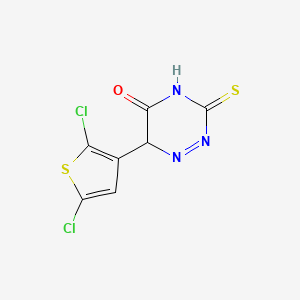
![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
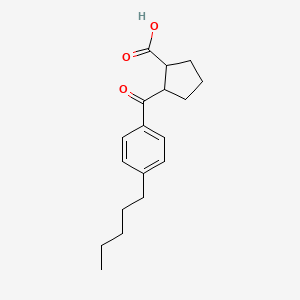



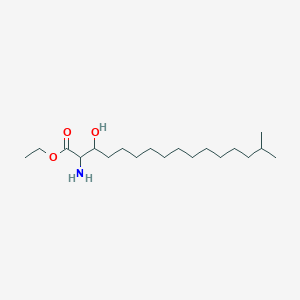
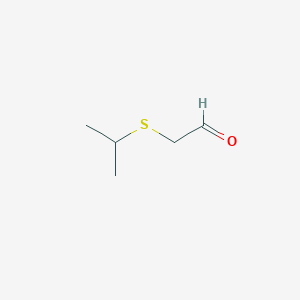
![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
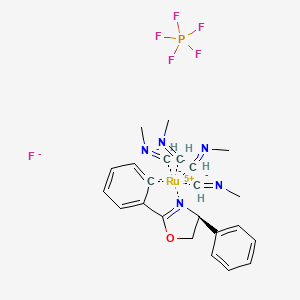
![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
